molecular formula C13H18N4O2 B2689461 (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide CAS No. 2411331-76-3

(E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide

Cat. No. B2689461
CAS RN: 2411331-76-3
M. Wt: 262.313
InChI Key: COKCIIJCUPZYHW-FNORWQNLSA-N
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Description

(E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide, commonly known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy balance and metabolism, making A-769662 a promising tool for research in the fields of metabolism, diabetes, and cancer. In

Mechanism of Action

A-769662 activates (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide by binding to the allosteric site on the γ subunit of the enzyme. This causes a conformational change that increases the activity of the kinase domain on the α subunit. (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide activation leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
Activation of (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide by A-769662 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has also been shown to have anti-tumor effects in vitro and in vivo. In animal studies, A-769662 has been shown to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

A-769662 is a useful tool for studying the role of (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide in cellular signaling pathways and metabolic regulation. Its small size and specificity for (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide make it a valuable alternative to other (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide activators, such as AICAR and metformin. However, A-769662 has limited solubility in aqueous solutions, which can make dosing and delivery challenging. Additionally, A-769662 has been shown to activate other kinases in addition to (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide, which can complicate data interpretation.

Future Directions

There are a number of future directions for research involving A-769662. One area of interest is the potential therapeutic applications of A-769662 in cancer treatment. Additional studies are needed to determine the optimal dosing and delivery methods for A-769662 in vivo. Furthermore, the role of (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide in other physiological systems, such as the immune system and the central nervous system, is an area of active investigation. Finally, the development of more specific (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide activators may lead to further insights into the role of this enzyme in cellular signaling and metabolism.

Synthesis Methods

The synthesis of A-769662 involves the reaction of 2-acetylpyridine with ethyl 4-chloroacetoacetate to form 2-acetyl-4-(ethoxycarbonyl)-1-methylpyridinium chloride. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the key intermediate, (E)-N-(2-acetyl-2-oxo-1-pyridin-2-ylethyl)-N,N-dimethylformamidine. Finally, this intermediate is reacted with sodium hydride and methyl vinyl ketone to form A-769662.

Scientific Research Applications

A-769662 has been extensively used in research to study the role of (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide in cellular signaling pathways and metabolic regulation. It has been shown to activate (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has also been shown to have anti-tumor effects and may be a potential therapeutic agent for cancer.

properties

IUPAC Name

(E)-N-(2-amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-17(2)9-5-7-11(18)16-12(13(14)19)10-6-3-4-8-15-10/h3-8,12H,9H2,1-2H3,(H2,14,19)(H,16,18)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKCIIJCUPZYHW-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC(C1=CC=CC=N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC(C1=CC=CC=N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[carbamoyl(pyridin-2-yl)methyl]-4-(dimethylamino)but-2-enamide

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